2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a pyrazole ring containing a trifluoromethyl group
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group (-cf3) in the molecule suggests that it may interact with biological targets through key hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. For instance, the furan ring in the compound is known to react with singlet oxygen, indicating potential involvement in oxidative stress pathways .
Pharmacokinetics
The presence of a trifluoromethyl group (-cf3) could potentially enhance the compound’s metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the trifluoromethyl group (-CF3) in the compound can enhance its stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the dimethyl groups and the carboxamide functionality. The pyrazole ring with the trifluoromethyl group is then synthesized separately and coupled with the furan derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.
3-(trifluoromethyl)-1H-pyrazole: A compound with a pyrazole ring containing a trifluoromethyl group.
N-ethylfuran-3-carboxamide: A compound with a furan ring and a carboxamide group linked to an ethyl group.
Uniqueness
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is unique due to the combination of its structural features, including the furan ring, dimethyl groups, carboxamide functionality, and the trifluoromethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-8-7-10(9(2)21-8)12(20)17-4-6-19-5-3-11(18-19)13(14,15)16/h3,5,7H,4,6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNKQSNTLOSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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